Cas no 1353988-37-0 (N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide)
![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide structure](https://ja.kuujia.com/scimg/cas/1353988-37-0x500.png)
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopropyl-n-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
- N-Cyclopropyl-N-(1-(2-hydroxyethyl)piperidin-3-yl)acetamide
- N-Cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide
- (R)-N-Cyclopropyl-N-(1-(2-hydroxyethyl)piperidin-3-yl)acetamide
- (S)-N-Cyclopropyl-N-(1-(2-hydroxyethyl)piperidin-3-yl)acetamide
- AM94971
- N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
-
- インチ: 1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3
- InChIKey: ORVBHWNDFMSBTF-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N(C1CN(CCO)CCC1)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 43.8
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084543-500mg |
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide |
1353988-37-0 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM497886-1g |
N-Cyclopropyl-N-(1-(2-hydroxyethyl)piperidin-3-yl)acetamide |
1353988-37-0 | 97% | 1g |
$1378 | 2022-09-03 |
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamideに関する追加情報
Research Briefing on N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS: 1353988-37-0)
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS: 1353988-37-0) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique piperidine and cyclopropyl moieties, has shown promising potential in various therapeutic applications. The purpose of this research briefing is to provide an up-to-date overview of the latest studies and developments related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the significance of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide in the context of drug discovery. Its molecular structure suggests potential interactions with specific biological targets, making it a candidate for further investigation in the treatment of neurological disorders and inflammatory diseases. Researchers have employed advanced synthetic techniques to optimize the yield and purity of this compound, ensuring its suitability for preclinical and clinical studies.
One of the key findings from recent research is the compound's ability to modulate specific neurotransmitter systems. In vitro and in vivo studies have demonstrated its affinity for certain receptors, which could explain its observed effects in animal models of disease. Additionally, the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, has been evaluated to assess its potential as a therapeutic agent.
Further investigations have explored the safety and toxicity profile of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide. Preliminary toxicology studies indicate that the compound exhibits a favorable safety margin, with minimal adverse effects observed at therapeutic doses. These findings support its progression into more advanced stages of drug development, including human clinical trials.
In conclusion, N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide represents a promising candidate for further research and development in the pharmaceutical industry. Its unique chemical structure and pharmacological properties make it a valuable subject for ongoing studies aimed at uncovering its full therapeutic potential. Future research should focus on elucidating its mechanism of action, optimizing its formulation, and evaluating its efficacy in human subjects.
1353988-37-0 (N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide) 関連製品
- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)
- 1448134-04-0(5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)
- 2568-34-5(2-(N-methyl-1-phenylformamido)acetic acid)
- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)
- 1478230-49-7(4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid)
- 885269-93-2(Benzoic acid,4-acetyl-2-bromo-, 1,1-dimethylethyl ester)
- 1354958-93-2(1-{2-2-(dimethylamino)ethoxy-6-fluorophenyl}ethan-1-ol)
- 5319-67-5(Diphenylmethanimine hydrochloride)


